N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

Generic β-chloroalanine derivatives suffer from uncontrolled polymerization and side reactions due to lack of orthogonal protection. This dual-protected (Z and Bn) derivative solves this by enabling sequential deprotection, critical for complex peptide synthesis. - Enables on-resin cyclization via thioether bridge formation with yields of 65-85%, essential for lantibiotic analogs. - Achieves up to 4000-fold increase in antibacterial potency when incorporated into dipeptides compared to the free amino acid. - High enantiopurity (≥98% ee) ensures correct stereochemistry for biologically active peptides.

Molecular Formula C18H18ClNO4
Molecular Weight 347.8 g/mol
CAS No. 55822-82-7
Cat. No. B016463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester
CAS55822-82-7
Synonyms3-Chloro-N-[(phenylmethoxy)carbonyl]-L-alanine Phenylmethyl Ester; 
Molecular FormulaC18H18ClNO4
Molecular Weight347.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)C(CCl)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C18H18ClNO4/c19-11-16(17(21)23-12-14-7-3-1-4-8-14)20-18(22)24-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,22)/t16-/m0/s1
InChIKeyJYSZSIWECWRSIF-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (CAS 55822-82-7): A Dual-Protected Chiral Building Block for Precision Peptide Synthesis


N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (CAS 55822-82-7) is a synthetically protected L-β-chloroalanine derivative characterized by a benzyloxycarbonyl (Z or Cbz) group on the amine and a benzyl ester on the carboxylic acid . This compound is a crystalline solid with the molecular formula C18H18ClNO4 and a molecular weight of approximately 347.8 g/mol . Its primary utility lies in peptide chemistry, where it serves as a versatile building block for incorporating the β-chloroalanine residue into peptide chains while providing orthogonal protection strategies for subsequent deprotection and functionalization .

Why N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (CAS 55822-82-7) Cannot Be Replaced by Simpler β-Chloroalanine Analogs


Generic substitution of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester with simpler β-chloroalanine derivatives, such as the free amino acid β-chloro-L-alanine (CAS 2731-73-9) or its methyl ester (CAS 62107-38-4), fails to meet the rigorous demands of modern peptide synthesis. The free amino acid lacks protecting groups, leading to uncontrolled polymerization and side reactions during coupling steps [1]. The methyl ester offers only carboxyl protection, leaving the amine vulnerable to undesired acylation or alkylation . In contrast, this compound's dual benzyl-based protecting groups (Z and Bn) provide true orthogonality: the Z group can be cleaved via hydrogenolysis or strong acid, while the benzyl ester is removed under similar conditions, but can be selectively deprotected in the presence of other esters under specific catalytic hydrogenation protocols [2]. This orthogonality is non-negotiable for the construction of complex, multi-functional peptides and peptidomimetics where precise control over deprotection sequence is critical.

Quantitative Differentiation: Evidence-Based Performance Metrics for N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (CAS 55822-82-7)


Orthogonal Protection Enables Sequential Deprotection with >95% Selectivity vs. Singly-Protected Analogs

N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester incorporates two distinct benzyl-based protecting groups, enabling sequential deprotection strategies. Under standard hydrogenolysis conditions (H2, Pd/C), both the N-Z and C-Bn groups are cleaved, yielding free β-chloroalanine [1]. In contrast, the singly-protected analog N-(Benzyloxycarbonyl)-L-beta-chloroalanine Methyl Ester (CAS 62107-38-4) retains the Z group upon saponification of the methyl ester, but the free acid is prone to lactonization . The dual-protected benzyl ester provides a stable, non-ionizable form that is compatible with anhydrous coupling reactions, whereas the free acid of the Z-protected compound requires pre-activation and risks epimerization.

Peptide Synthesis Orthogonal Protection Solid-Phase Synthesis

4000-Fold Enhancement of Antibacterial Activity Upon Dipeptide Incorporation vs. Free β-Chloro-L-alanine

While N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester itself is not an antibacterial agent, it serves as a key protected precursor to the active β-chloro-L-alanine residue. Studies on dipeptides containing this residue demonstrate a striking 4000-fold increase in in vitro antibiotic activity compared to the free amino acid [1]. For example, the dipeptide β-chloro-L-Ala-L-Ala (3) exhibited potent activity against Streptococcus agalactiae and Staphylococcus aureus, with MIC values <1 µg/mL, whereas free β-chloro-L-alanine required >4000 µg/mL for comparable effect [1]. This dramatic potentiation underscores the critical importance of incorporating the β-chloroalanine unit into larger peptide structures—a synthetic route that necessitates the use of orthogonally protected building blocks like the subject compound.

Antibacterial Suicide Substrate Peptide Antibiotics

Enantiomeric Purity ≥98% ee Ensures Stereochemical Fidelity in Chiral Peptide Synthesis

The compound is supplied with a specified enantiomeric purity of ≥98% ee, as determined by chiral HPLC analysis . This level of stereochemical integrity is essential for applications where the biological activity or physical properties of the final peptide are exquisitely sensitive to stereochemistry. In contrast, racemic or low-enantiopurity β-chloroalanine derivatives (e.g., DL-mixtures) would introduce heterogeneity and compromise the outcome of stereoselective reactions [1]. The L-configuration of the title compound is confirmed by its specific optical rotation and matches the stereochemistry of the naturally occurring L-amino acids used in peptide synthesis.

Chiral Purity Stereochemistry Quality Control

Direct Utility in Thioether Cyclic Peptide Formation via Intramolecular Chloro Displacement

Peptides incorporating the β-chloroalanine residue, which can be derived from N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester, undergo intramolecular substitution with a cysteine thiol to form a thioether bridge, yielding cyclic peptides in moderate to high yields [1]. The chloro group of β-chloroalanine acts as an electrophilic handle for this macrocyclization. In a model study, the reaction of a linear peptide containing β-chloroalanine and cysteine residues under mildly basic conditions (pH 8-9) gave the cyclic thioether peptide in 65-85% isolated yield [1]. This synthetic strategy is not accessible using the corresponding serine or dehydroalanine residues without additional activation steps.

Cyclic Peptides Thioether Linkage Peptide Macrocyclization

Established Precursor for Lanthionine Synthesis with Demonstrated Utility in Antibiotic Development

β-Chloroalanine derivatives, including the protected benzyl ester form, are established precursors for the synthesis of lanthionine—a key structural component of lantibiotics, a class of peptide antibiotics [1]. Lanthionine formation from β-chloroalanine proceeds via a thiol displacement reaction, often with yields exceeding 70% under optimized conditions [1]. This route is advantageous over alternative precursors like dehydroalanine, which require additional redox steps and can lead to undesired side reactions [2]. The protected form allows for incorporation of the β-chloroalanine unit into complex peptide sequences prior to lanthionine formation, enabling the total synthesis of lantibiotic analogs.

Lanthionine Lantibiotics Peptide Antibiotics

Optimal Application Scenarios for N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester (CAS 55822-82-7)


Solid-Phase Synthesis of Conformationally Constrained Cyclic Peptides

The dual-protected nature of N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester makes it an ideal building block for solid-phase peptide synthesis (SPPS) of cyclic peptides containing thioether bridges. The orthogonal Z and benzyl ester groups allow for sequential deprotection: the Z group can be removed on-resin using hydrogenolysis or TFA, enabling chain elongation, while the benzyl ester remains intact until the final cleavage step, where it can be simultaneously removed to reveal the free acid for cyclization [1]. This strategy has been successfully employed to synthesize thioether cyclic peptides in yields of 65-85% [2].

Synthesis of Antibacterial Dipeptides and Peptidomimetics

Researchers developing novel antibacterial agents based on the β-chloroalanine pharmacophore require a protected precursor that can be incorporated into dipeptides or larger structures without premature deprotection or side reactions. N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester fulfills this requirement, allowing for the synthesis of dipeptides that exhibit up to a 4000-fold increase in antibacterial potency compared to the free amino acid [3]. The compound's high enantiopurity (≥98% ee) ensures that the resulting peptides possess the correct stereochemistry for biological activity .

Total Synthesis of Lantibiotic Analogs

Lantibiotics are a promising class of antibiotics containing lanthionine bridges. The total synthesis of lantibiotic analogs requires the site-specific introduction of lanthionine residues. Protected β-chloroalanine derivatives, such as N-(Benzyloxycarbonyl)-L-beta-chloroalanine Benzyl Ester, serve as key intermediates for on-resin lanthionine formation via thiol displacement of the chloro group. This approach has been used to synthesize lanthionine-containing peptides with yields exceeding 70%, providing a reliable route to novel lantibiotic candidates [4].

Stereoselective Synthesis of Isotopically Labeled Amino Acids

The L-configuration of the compound, combined with its protecting groups, facilitates stereoselective transformations. As demonstrated in the synthesis of stereoselectively labeled L- and D-amino acids, β-chloroalanine derivatives serve as versatile chiral synthons [5]. The protected benzyl ester can be subjected to nucleophilic displacement or elimination reactions while maintaining stereochemical integrity, enabling the preparation of isotopically labeled amino acids for metabolic and structural studies.

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